molecular formula C16H15ClO4 B3013071 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid CAS No. 915876-61-8

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid

Cat. No.: B3013071
CAS No.: 915876-61-8
M. Wt: 306.74
InChI Key: MKRUAXUXLDDNKI-UHFFFAOYSA-N
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Description

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, a methoxy group, and a 4-[(4-methylphenyl)methoxy] substituent on the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group.

    Chlorination: The amino group is then converted to a chloro group through a Sandmeyer reaction.

    Methoxylation: Introduction of the methoxy group is achieved through methylation using reagents such as dimethyl sulfate or methyl iodide.

    Esterification and Hydrolysis: The final step involves esterification to introduce the 4-[(4-methylphenyl)methoxy] substituent, followed by hydrolysis to yield the benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroquinones.

    Esterification and Hydrolysis: The carboxylic acid group can be esterified to form esters, which can be hydrolyzed back to the acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-methoxybenzoic acid
  • 4-methoxybenzoic acid
  • 4-[(4-methylphenyl)methoxy]benzoic acid

Comparison

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid is unique due to the presence of both chloro and methoxy groups along with the 4-[(4-methylphenyl)methoxy] substituent. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the chloro group enhances its reactivity in substitution reactions, while the methoxy group can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-10-3-5-11(6-4-10)9-21-15-13(17)7-12(16(18)19)8-14(15)20-2/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRUAXUXLDDNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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